o-Tolylhydrazine hydrochloride
Overview
Description
o-Tolylhydrazine hydrochloride, also known as 2-Methylphenylhydrazine hydrochloride, is a chemical compound with the molecular formula C7H10N2 · HCl and a molecular weight of 158.63 g/mol . It is characterized by the presence of tolyl and hydrazine functional groups, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Tolylhydrazine hydrochloride can be synthesized through the reaction of o-toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
o-Tolylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include azo compounds, amines, and substituted hydrazines .
Scientific Research Applications
o-Tolylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of o-Tolylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- m-Tolylhydrazine hydrochloride
- p-Tolylhydrazine hydrochloride
- 2-Ethylphenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 2-Fluorophenylhydrazine hydrochloride
Uniqueness
o-Tolylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain organic compounds and in various industrial applications .
Biological Activity
Introduction
o-Tolylhydrazine hydrochloride (C8H10ClN3), a derivative of tolylhydrazine, has garnered attention for its diverse biological activities. This compound is primarily recognized for its roles in medicinal chemistry, particularly in the development of anticancer agents and as a potential therapeutic for various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8H10ClN3
- Molecular Weight : 185.64 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, research indicates that certain derivatives exhibit potent activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity of o-Tolylhydrazine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
o-Tolylhydrazine | SMMC-7721 | 0.91 | Induction of apoptosis via ROS elevation |
o-Tolylhydrazine | HepG2 | 0.56 | Inhibition of Topoisomerase IIα |
Antibacterial and Antifungal Activity
This compound and its derivatives have also been evaluated for their antibacterial and antifungal properties. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains such as Fusarium oxysporum.
Table 2: Antimicrobial Activity of o-Tolylhydrazine Derivatives
Compound | Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
o-Tolylhydrazine | E. coli | Antibacterial | 50 μg/ml |
o-Tolylhydrazine | S. aureus | Antibacterial | 30 μg/ml |
o-Tolylhydrazine | Fusarium oxysporum | Antifungal | 40 μg/ml |
Case Study 1: Anticancer Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of indole derivatives from this compound and evaluated their anticancer properties. The most potent compound exhibited an IC50 value of 0.56 μM against HepG2 cells, with mechanistic studies indicating that the compound induces apoptosis through reactive oxygen species (ROS) generation .
Case Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial efficacy of o-tolylhydrazine derivatives against various bacterial and fungal strains. The study found that these compounds displayed significant inhibitory effects on both E. coli and S. aureus, suggesting their potential use as broad-spectrum antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of new derivatives from this compound has been extensively studied to enhance its biological activity. Modifications at specific positions on the hydrazine structure have been shown to improve anticancer and antimicrobial properties.
Table 3: Structure-Activity Relationship Insights
Modification | Observed Effect |
---|---|
Substitution on N-position | Increased cytotoxicity against cancer cells |
Halogenation at ortho position | Enhanced antibacterial activity |
Properties
CAS No. |
635-26-7 |
---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
hydron;(2-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
KJGFNDCSTWGUDT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.Cl |
Canonical SMILES |
[H+].CC1=CC=CC=C1NN.[Cl-] |
Key on ui other cas no. |
635-26-7 |
Pictograms |
Irritant |
Synonyms |
(2-Methylphenyl)hydrazine Monohydrochloride; _x000B_o-Tolyl-Hydrazine Monohydrochloride; 2-Methylbenzenehydrazine Hydrochloride_x000B_2-Methylphenylhydrazine Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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